1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone is a synthetic derivative of mitoxantrone, which is an anthracenedione compound utilized primarily in cancer treatment. This compound features a fluorine atom and specific aminoethyl groups that enhance its pharmacological properties. Mitoxantrone itself is known for its efficacy against various malignancies, including breast cancer and leukemia, and the modification in this derivative aims to improve its therapeutic profile.
The compound is derived from mitoxantrone through chemical modifications that involve the introduction of a fluorine atom and alterations to the aminoethyl side chains. The synthesis of mitoxantrone typically involves the reaction of leuco-1,4,5,8-tetrahydroxyanthraquinone with 2-[(2-aminoethyl)amino]ethanol, followed by oxidation processes to yield the final product .
1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone is classified as an antineoplastic agent. It falls under the broader category of DNA topoisomerase II inhibitors, which interfere with the enzyme's function in DNA replication and repair, ultimately leading to cell death in rapidly dividing cancer cells.
The synthesis of 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone involves several key steps:
Technical details include controlling reaction conditions such as temperature and pH to optimize yield and purity during synthesis .
The molecular formula for 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone is , and it features a complex structure typical of anthracenedione derivatives. The presence of functional groups such as hydroxyl (-OH) and amino (-NH) groups significantly influences its biological activity.
The primary chemical reactions involving 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone include:
These reactions are crucial for enhancing the pharmacological properties and improving the selectivity of the compound towards cancer cells while minimizing toxicity to normal cells .
The mechanism of action for 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone involves:
Data from studies indicate that compounds like this one can exhibit enhanced potency against resistant cancer cell lines compared to their parent compounds .
Analytical techniques such as high-performance liquid chromatography are employed to assess purity and stability over time .
1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone has potential applications in:
Ongoing research continues to explore its efficacy against different cancer types, aiming to refine its application in clinical settings while minimizing side effects associated with traditional chemotherapeutic agents .
This compound is systematically named 1-fluoro-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione, reflecting its anthraquinone core modified with fluorine and alkylamino side chains. Its CAS Registry Number is 1195810-93-5, and it belongs to the fluorinated anthracenedione class—a subgroup of anthracycline-like chemotherapeutic agents. Key identifiers include:
Table 1: Nomenclature and Identifiers of 1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone
Property | Value |
---|---|
IUPAC Name | 1-fluoro-5,8-dihydroxy-4-[2-(2-hydroxyethylamino)ethylamino]anthracene-9,10-dione |
CAS Number | 1195810-93-5 |
Molecular Formula | C₁₈H₁₇FN₂O₅ |
Molecular Weight | 360.34 g/mol |
SMILES | C1=CC(=C2C(=C1NCCNCCO)C(=O)C3=C(C=CC(=C3C2=O)O)O)F |
Appearance | Dark purple solid [6] |
Structurally, it retains mitoxantrone’s planar anthracenedione core for DNA intercalation but replaces one side chain with fluorine and simplifies the other to a monoalkylaminoethanol moiety. This design reduces polarity and enhances specific DNA interactions [6] [9].
Mitoxantrone emerged from systematic efforts to develop anthracycline analogs with reduced cardiotoxicity. Initial work at the American Cyanamid Company focused on anthracenediones—synthetic DNA intercalators lacking the anthracycline’s cardiotoxic quinone-hydroxyl motif. Mitoxantrone (Novantrone®) was selected for clinical use due to its potent activity against leukemias and solid tumors in murine models, with DNA binding identified as its primary mechanism [4].
1-Fluoro-1-des[2-[(2-Hydroxyethyl)amino]ethylamino] Mitoxantrone represents a targeted derivative:
CAS No.: 1460-73-7
CAS No.: 11030-71-0
CAS No.: 113834-91-6
CAS No.: 13205-44-2
CAS No.: